molecular formula C15H11FO3 B14185031 5-Benzoyl-2-fluoro-4-methoxybenzaldehyde CAS No. 914397-15-2

5-Benzoyl-2-fluoro-4-methoxybenzaldehyde

Cat. No.: B14185031
CAS No.: 914397-15-2
M. Wt: 258.24 g/mol
InChI Key: KSPKXBWRPQSRSW-UHFFFAOYSA-N
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Description

5-Benzoyl-2-fluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H11FO3. It is a derivative of benzaldehyde, featuring a benzoyl group, a fluorine atom, and a methoxy group attached to the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Benzoyl-2-fluoro-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-methoxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzoyl-2-fluoro-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-benzoyl-2-fluoro-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-2-fluoro-4-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

914397-15-2

Molecular Formula

C15H11FO3

Molecular Weight

258.24 g/mol

IUPAC Name

5-benzoyl-2-fluoro-4-methoxybenzaldehyde

InChI

InChI=1S/C15H11FO3/c1-19-14-8-13(16)11(9-17)7-12(14)15(18)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

KSPKXBWRPQSRSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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